

Application Notes and Protocols for Tolinapant Administration in Mouse Xenograft Models

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Compound of Interest

Compound Name: Tolinapant dihydrochloride

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These application notes provide a comprehensive overview of the administration of Tolinapant (formerly ASTX660), a dual inhibitor of apoptosis proteins (IAP) antagonist, in mouse xenograft models. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Tolinapant.

Introduction

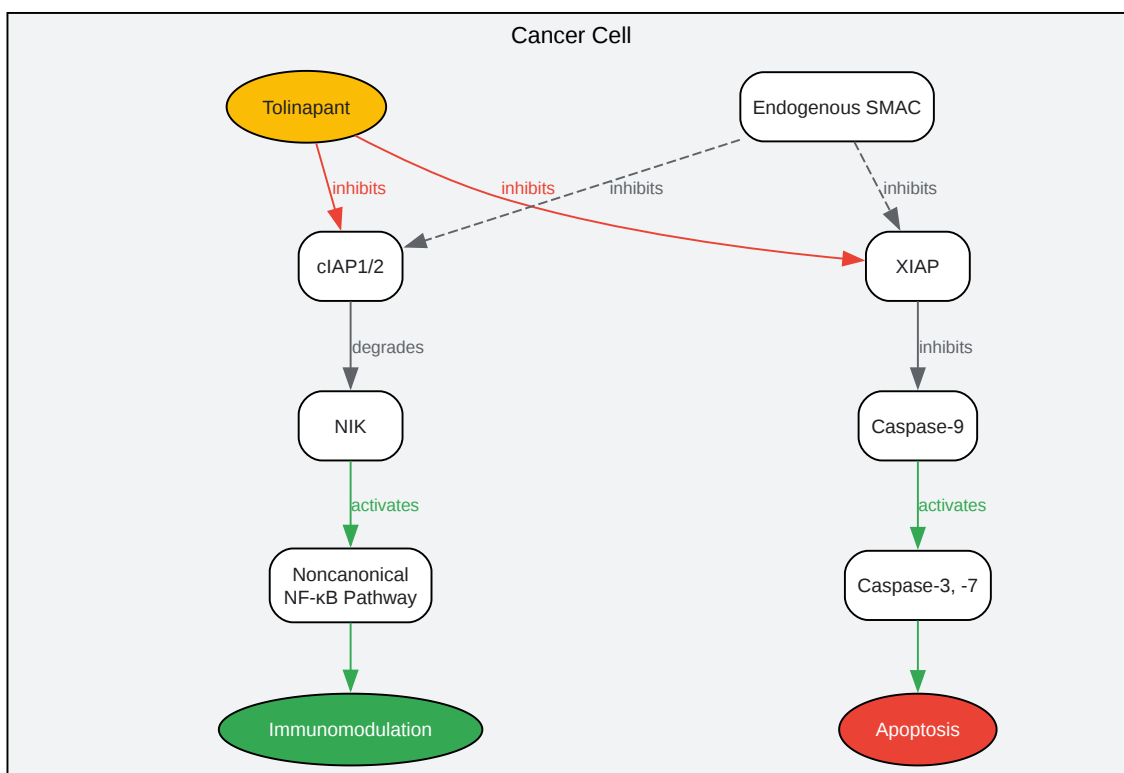
Tolinapant is a potent, orally bioavailable, non-peptidomimetic antagonist of both X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP 1/2 (cIAP1/2).^{[1][2][3]} IAPs are frequently overexpressed in cancer cells, where they suppress apoptosis and promote cell survival, contributing to tumor growth and therapeutic resistance.^{[2][3]} Tolinapant restores apoptotic signaling pathways by inhibiting XIAP and inducing the degradation of cIAP1/2.^{[2][4]} This leads to the activation of caspases and can also stimulate the noncanonical NF- κ B signaling pathway, which can have pro-apoptotic and immunomodulatory effects.^{[1][4]} Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor activity of Tolinapant as a single agent and in combination with other therapies.^{[1][5][6]}

Mechanism of Action

Tolinapant's primary mechanism of action involves the dual antagonism of cIAP1/2 and XIAP.

- **cIAP1/2 Inhibition:** Tolinapant binds to the BIR3 domain of cIAP1 and cIAP2, inducing their rapid auto-ubiquitination and subsequent proteasomal degradation.[4] This degradation leads to the stabilization of NF- κ B-inducing kinase (NIK), which in turn activates the noncanonical NF- κ B pathway.[4]
- **XIAP Inhibition:** Tolinapant also binds to the BIR3 domain of XIAP, preventing it from inhibiting caspases-3, -7, and -9.[4] This releases the brakes on the execution phase of apoptosis.
- **Immunomodulatory Effects:** Tolinapant has been shown to induce immunogenic cell death and promote an anti-tumor immune response, in part through the activation of the innate and adaptive immune systems.[5]

Below is a diagram illustrating the signaling pathway affected by Tolinapant.



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Tolinapant's dual inhibition of IAP proteins.

Data Presentation: Efficacy in Mouse Xenograft Models

The following tables summarize the quantitative data from various studies on the efficacy of Tolinapant in different cancer xenograft models.

Table 1: Tolinapant Monotherapy in T-Cell Lymphoma Xenograft Models

Cell Line	Mouse Strain	Tolinapant Dose & Schedule	Key Findings	Reference
HH	Not Specified	20 mg/kg, daily oral for 18 days	Significantly slowed tumor growth.	[5]
SUP-T1	Not Specified	20 mg/kg, daily oral for 9 days	Significantly slowed tumor growth.	[5]
BW5147	Not Specified	25 mg/kg, daily oral	Complete tumor regression in 10/10 mice by day 15. Mice remained tumor-free 30 days after stopping treatment.	[5]

Table 2: Tolinapant Monotherapy in Colorectal Cancer Xenograft Models

Cell Line	Mouse Strain	Tolinapant Dose & Schedule	Key Findings	Reference
HCT116	Not Specified	16 mg/kg, daily oral	Significant retardation of tumor growth.	[6]
HT29	Not Specified	16 mg/kg, daily oral	Significant retardation of tumor growth.	[6]
DLD-1	Not Specified	16 mg/kg, daily oral	Limited effect on tumor growth.	[6]

Table 3: Tolinapant Monotherapy in Other Cancer Xenograft Models

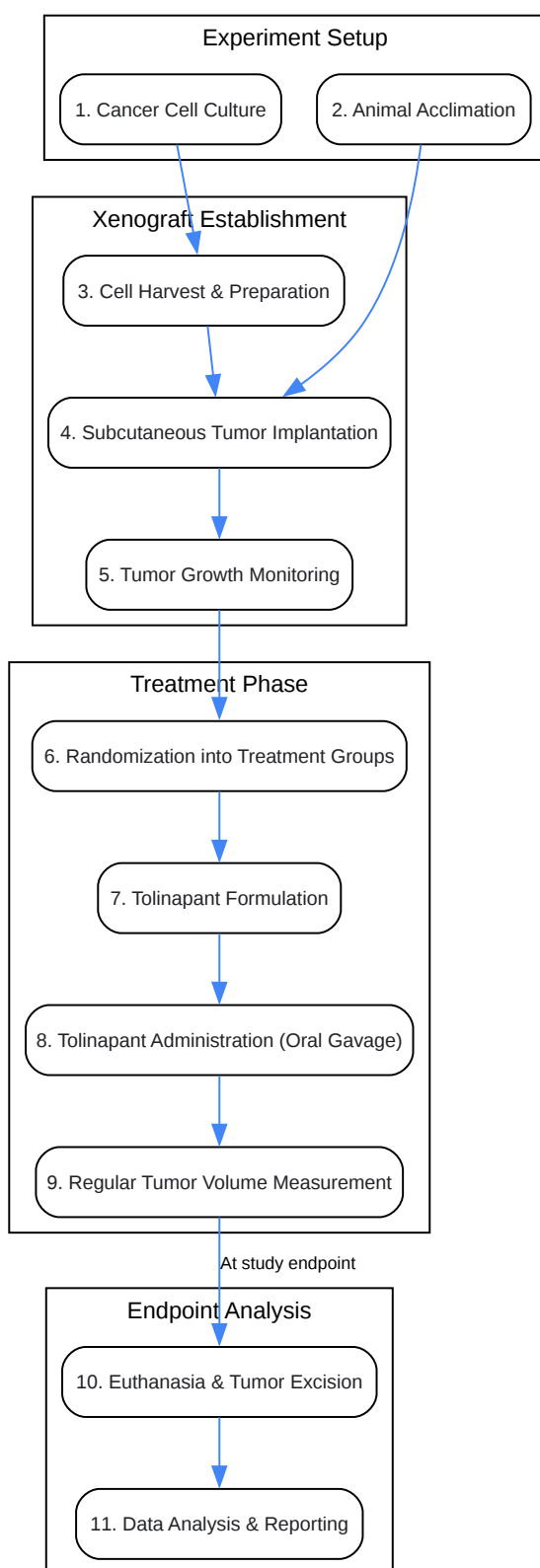
Cancer Type	Cell Line	Mouse Strain	Tolinapant Dose & Schedule	Key Findings	Reference
Breast Cancer	MDA-MB-231	Not Specified	5, 10, and 20 mg/kg, daily oral	Significant tumor growth inhibition.	
Melanoma	A375	Not Specified	5 to 20 mg/kg	Demonstrated efficacy.	[7]

Experimental Protocols

Below are detailed protocols for key experiments involving the administration of Tolinapant in mouse xenograft models.

Experimental Workflow

The general workflow for a Tolinapant efficacy study in a mouse xenograft model is outlined in the diagram below.



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General workflow for a Tolinapant xenograft study.

Protocol 1: Establishment of Subcutaneous Xenografts

- **Cell Culture:** Culture the desired human cancer cell line (e.g., HH, SUP-T1, HCT116) under standard conditions recommended by the supplier.
- **Cell Harvesting:** When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
- **Cell Viability and Counting:** Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer.
- **Cell Suspension:** Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (e.g., 1:1 ratio) at the desired concentration (typically 1×10^6 to 10×10^6 cells per 100-200 μL). Keep the cell suspension on ice.
- **Animal Model:** Use immunocompromised mice (e.g., BALB/c nude, SCID, or NSG mice), typically 6-8 weeks old. Allow the mice to acclimate for at least one week before the procedure.
- **Implantation:** Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse using a 27-gauge needle.
- **Tumor Monitoring:** Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

Protocol 2: Tolinapant Formulation and Administration

- **Formulation for Oral Gavage:**
 - A common vehicle for Tolinapant is an aqueous solution. One described formulation involves dissolving Tolinapant in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in water.
 - Alternatively, for a 1 mL working solution, add 50 μL of a 100 mg/mL DMSO stock solution to 400 μL of PEG300, mix well, then add 50 μL of Tween80, mix again, and finally add 500 μL of ddH₂O.^[1] This solution should be used immediately.^[1]

- Dosage Calculation: Calculate the required dose for each mouse based on its body weight. Doses in preclinical studies have ranged from 16 mg/kg to 25 mg/kg.[5][6]
- Administration:
 - Administer the formulated Tolinapant or vehicle control to the mice via oral gavage using a suitable gavage needle.
 - The typical administration schedule is once daily.[5][6] The duration of treatment will depend on the specific study design.

Protocol 3: Monitoring and Endpoint Analysis

- Tumor Measurement: Continue to measure tumor volumes and body weights of the mice every 2-3 days throughout the treatment period.
- Clinical Observations: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
- Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a predefined time point.
- Tissue Collection: At the end of the study, euthanize the mice according to approved institutional guidelines. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting, or gene expression analysis).

Conclusion

Tolinapant has demonstrated significant anti-tumor activity in a variety of preclinical mouse xenograft models. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this IAP antagonist. Careful consideration of the experimental design, including the choice of cell line, animal model, and Tolinapant dosage and schedule, is crucial for obtaining robust and reproducible results.

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